Cas no 1496511-50-2 (1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride)

1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 1-methyl-1H-1,2,3-Triazole-5-sulfonyl chloride
- NE34415
- 1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride
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- インチ: 1S/C3H4ClN3O2S/c1-7-3(2-5-6-7)10(4,8)9/h2H,1H3
- InChIKey: NMQPUZHSYWZTQU-UHFFFAOYSA-N
- ほほえんだ: ClS(C1=CN=NN1C)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 210
- トポロジー分子極性表面積: 73.2
1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-154826-2.5g |
1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride |
1496511-50-2 | 95% | 2.5g |
$838.0 | 2023-06-08 | |
Enamine | EN300-154826-10.0g |
1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride |
1496511-50-2 | 95% | 10g |
$1842.0 | 2023-06-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1550914-10g |
1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride |
1496511-50-2 | 98% | 10g |
¥20557 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1550914-5g |
1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride |
1496511-50-2 | 98% | 5g |
¥12796 | 2023-04-15 | |
Enamine | EN300-154826-1.0g |
1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride |
1496511-50-2 | 95% | 1g |
$428.0 | 2023-06-08 | |
Chemenu | CM325660-5g |
1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride |
1496511-50-2 | 95%+ | 5g |
$831 | 2021-08-18 | |
Chemenu | CM325660-10g |
1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride |
1496511-50-2 | 95%+ | 10g |
$1227 | 2023-03-05 | |
Chemenu | CM325660-10g |
1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride |
1496511-50-2 | 95%+ | 10g |
$1246 | 2021-08-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0269-5G |
1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride |
1496511-50-2 | 95% | 5g |
¥ 5,484.00 | 2023-04-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1550914-1g |
1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride |
1496511-50-2 | 98% | 1g |
¥4265 | 2023-04-15 |
1-Methyl-1H-1,2,3-triazole-5-sulfonyl chloride 関連文献
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
1-Methyl-1H-1,2,3-triazole-5-sulfonyl chlorideに関する追加情報
1-Methyl-1H-1,2,3-Triazole-5-Sulfonyl Chloride (CAS No. 1496511-50-2)
1-Methyl-1H-1,2,3-Triazole-5-Sulfonyl Chloride is a versatile and highly reactive compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound, with its unique structure featuring a triazole ring and a sulfonyl chloride group, offers exceptional reactivity and functional versatility. Recent advancements in synthetic chemistry have further highlighted its potential as a key intermediate in the construction of complex molecules and functional materials.
The triazole ring in this compound is a five-membered aromatic heterocycle containing three nitrogen atoms. This structure imparts stability and aromaticity, making it resistant to thermal and chemical degradation. The sulfonyl chloride group, on the other hand, is highly electrophilic and reactive, enabling it to participate in various nucleophilic substitution reactions. This combination of structural features makes 1-Methyl-1H-1,2,3-Triazole-5-Sulfonyl Chloride an ideal building block for constructing sulfonamides, sulfonates, and other sulfur-containing compounds.
Recent studies have demonstrated the utility of this compound in the synthesis of bioactive molecules. For instance, researchers have employed 1-Methyl-1H-1,2,3-Triazole-5-Sulfonyl Chloride as a key intermediate in the preparation of kinase inhibitors and other drug candidates. Its ability to form stable sulfonamide bonds with amines has been particularly valuable in medicinal chemistry.
In addition to its role in drug discovery, this compound has found applications in polymer chemistry. The sulfonyl chloride group can be used to introduce sulfonate ester linkages into polymeric materials, enhancing their thermal stability and mechanical properties. Recent research has explored its use in the synthesis of high-performance polymers for applications in electronics and advanced materials.
The synthesis of 1-Methyl-1H-1,2,3-Triazole-5-Sulfonyl Chloride typically involves multi-step processes that combine nucleophilic substitution with cyclization reactions. The starting materials often include simple alcohols or amines that undergo transformation into the desired triazole framework. Recent advancements in catalytic methods have streamlined these processes, improving yields and reducing reaction times.
From an environmental standpoint, the handling and disposal of sulfonyl chloride derivatives require careful consideration due to their reactivity with water and moisture. Proper safety protocols must be followed to ensure safe handling in laboratory settings.
In conclusion, 1-Methyl-1H-1,2,3-Triazole-5-Sulfonyl Chloride (CAS No. 1496511-50-2) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique chemical properties and reactivity continue to drive innovation in organic synthesis and materials science.
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